molecular formula C24H29N7O B606555 N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine

N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine

Katalognummer: B606555
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: XTJZKALDRPVFSN-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mps1-IN-7 ist ein niedermolekularer Inhibitor, der speziell für die Hemmung der Monopolarspindelkinase 1, auch bekannt als Threonin-Tyrosin-Kinase, entwickelt wurde. Monopolarspindelkinase 1 ist eine dualspezifische Proteinkinase, die eine entscheidende Rolle beim Spindel-Assemblierungspunkt spielt und die korrekte Chromosomensegregation während der Zellteilung sicherstellt. Es wurde gezeigt, dass die Hemmung der Monopolarspindelkinase 1 zu mitotischer Arretierung und Zelltod führt, was sie zu einem vielversprechenden Ziel für die Krebstherapie macht .

Vorbereitungsmethoden

Die Synthese von Mps1-IN-7 umfasst mehrere Schritte, beginnend mit der Herstellung des Kernscaffolds, gefolgt von der Einführung verschiedener funktioneller Gruppen, um seine inhibitorische Aktivität zu verstärken. Der Syntheseweg umfasst typischerweise die Verwendung von palladiumkatalysierten Kreuzkupplungsreaktionen, wie Suzuki- oder Heck-Reaktionen, zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel wie Dimethylformamid oder Tetrahydrofuran sowie Basen wie Kaliumcarbonat oder Natriumhydroxid .

Dies kann die Optimierung der Reaktionsbedingungen, die Verwendung von Hochleistungsflüssigchromatographie zur Reinigung und den Einsatz fortschrittlicher analytischer Techniken zur Qualitätskontrolle umfassen .

Analyse Chemischer Reaktionen

Mps1-IN-7 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid sowie Nukleophile wie Amine oder Thiole für Substitutionsreaktionen .

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von Mps1-IN-7 zu hydroxylierten Derivaten führen, während die Reduktion zu desoxygenierten Verbindungen führen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was zu einer Vielzahl von Analoga mit potenziell verstärkter biologischer Aktivität führt .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

The most significant application of this compound lies in its potential as a therapeutic agent for various cancers. Research indicates that it effectively inhibits mutant KRAS proteins, which are often implicated in tumor growth and metastasis. The compound binds with high affinity to KRAS, disrupting its signaling pathways and leading to reduced cancer cell viability .

Protein Degradation

This compound is also categorized under protein degrader building blocks, suggesting its utility in developing targeted protein degradation strategies. Such strategies are being explored as innovative treatments for diseases where traditional inhibitors are ineffective .

Case Studies and Research Findings

StudyFindings
Study on KRAS Inhibition Demonstrated that N8 compound significantly reduces the proliferation of cancer cells harboring KRAS mutations with sub-micromolar affinity .
TTK Inhibition Research Showed that the compound effectively induces apoptosis in TTK-dependent cancer cell lines, highlighting its potential as a targeted therapy .
Mechanistic Insights Investigated the binding interactions between the compound and target proteins using X-ray crystallography and molecular docking studies, providing insights into its mechanism of action .

Wirkmechanismus

Mps1-IN-7 exerts its effects by binding to the active site of monopolar spindle kinase 1, thereby inhibiting its kinase activity. This prevents the phosphorylation of key substrates involved in the spindle assembly checkpoint, such as kinetochore scaffold Knl1 and checkpoint complexes Bub1-Bub3 and BubR1-Bub3. As a result, the mitotic checkpoint complex is not properly assembled, leading to premature anaphase onset and chromosome missegregation .

The molecular targets of Mps1-IN-7 include the catalytic domain of monopolar spindle kinase 1 and its interaction partners within the spindle assembly checkpoint pathway. By disrupting these interactions, Mps1-IN-7 effectively halts cell division and induces cell death in rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Mps1-IN-7 ist einer von mehreren Inhibitoren, die auf die Monopolarspindelkinase 1 abzielen. Zu anderen ähnlichen Verbindungen gehören Reversin, NMS-P715 und Cpd-5. Obwohl diese Verbindungen ein gemeinsames Ziel haben, unterscheiden sie sich in ihren chemischen Strukturen, Bindungsaffinitäten und Selektivitätsprofilen .

Im Vergleich zu Reversin hat Mps1-IN-7 eine höhere Selektivität für die Monopolarspindelkinase 1 und eine geringere Off-Target-Aktivität. NMS-P715 und Cpd-5 hingegen sind potentere Inhibitoren, können aber aufgrund ihrer breiteren Kinasehemmungsprofile eine höhere Toxizität aufweisen. Das einzigartige chemische Gerüst von Mps1-IN-7 bietet ein Gleichgewicht zwischen Potenz und Selektivität, was es zu einem wertvollen Werkzeug sowohl für die Forschung als auch für therapeutische Anwendungen macht .

Ähnliche Verbindungen

  • Reversin
  • NMS-P715
  • Cpd-5
  • CFI-402257
  • BAY-1161909
  • BOS-172722

Diese Verbindungen zielen, wie Mps1-IN-7, auf die Monopolarspindelkinase 1 und haben in präklinischen und klinischen Studien für die Krebstherapie vielversprechend gezeigt .

Biologische Aktivität

N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine, commonly referred to as MPS1-IN-77, is a compound of significant interest due to its biological activity as an inhibitor of the TTK (Monopolar Spindle Kinase 1) protein kinase. This compound has been studied for its potential therapeutic applications in cancer treatment, particularly due to its role in regulating mitosis and the spindle assembly checkpoint.

  • IUPAC Name : this compound
  • Molecular Formula : C24H29N7O
  • CAS Number : 1578244-34-4
  • Molecular Weight : 431.53 g/mol

The primary mechanism of action for MPS1-IN-77 involves the inhibition of TTK kinase activity. TTK is crucial for proper chromosome segregation during cell division, making it a target for cancer therapies aimed at disrupting tumor cell proliferation. The inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.

Biological Activity Data

The biological activity of MPS1-IN-77 has been quantified through various assays. Below is a summary table showcasing key findings from research studies:

Activity Type Value (-log(M)) Mechanism of Action References
Inhibition of TTK7.5Competitive inhibition of ATP binding
Cytotoxicity against cancer cellsIC50 = 230 nMInduction of apoptosis in cancer cells
Selectivity over CDK2HighSelective inhibition with minimal off-target effects

Case Study 1: Inhibition of Tumor Growth

In a study conducted by Innocenti et al. (2016), MPS1-IN-77 was evaluated for its anticancer properties against various tumor cell lines. The compound demonstrated significant cytotoxic effects, with an IC50 value indicating effective inhibition of cell growth at low concentrations. The study highlighted the compound's potential as a lead candidate for further development in targeted cancer therapies.

Case Study 2: Structure-Based Drug Design

Research by Woodward et al. (2018) utilized structure-based drug design to optimize the pharmacological profile of MPS1 inhibitors. The study revealed that modifications to the pyrido[3,4-d]pyrimidine scaffold could enhance selectivity and potency against TTK while reducing toxicity to normal cells. This work underscores the importance of structural modifications in developing effective cancer therapeutics.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicate that MPS1-IN-77 exhibits favorable bioavailability characteristics despite its modest solubility at physiological pH. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties have shown that the compound maintains effective plasma concentrations that correlate with its inhibitory activity against TTK.

Q & A

Q. What are the optimal synthetic routes for N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine?

Level: Basic
Methodological Answer:
The synthesis involves multi-step reactions with careful selection of solvents and coupling agents. For example:

  • Step 1: Reacting pyrido[3,4-d]pyrimidine intermediates with alkyl halides (e.g., neopentyl derivatives) in dry acetonitrile under reflux to introduce the N8-substituent .
  • Step 2: Coupling the intermediate with a substituted phenylamine (e.g., 2-methoxy-4-(1-methylpyrazol-4-yl)aniline) using dichloromethane as a solvent and aryl isocyanates/thiocyanates as coupling agents .
  • Purification: Recrystallization from acetonitrile or ethanol ensures high purity (>95%) .

Q. How is structural confirmation achieved for this compound?

Level: Basic
Methodological Answer:
Structural integrity is verified using:

  • 1H/13C NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm), methoxy groups (δ ~3.8 ppm), and neopentyl methyl groups (δ ~1.2 ppm) .
  • HRMS (ESI): Molecular ion peaks (e.g., [M+H]+) confirm the molecular formula (e.g., C27H33N7O) with <2 ppm error .
  • FTIR: Absence of unreacted amine or carbonyl groups (e.g., no peaks at ~3300 cm⁻¹ for NH stretches) .

Q. How does the introduction of a methyl group at the N8-position enhance metabolic stability?

Level: Advanced
Methodological Answer:
The (2S)-3,3-dimethylbutan-2-yl group at N8 reduces oxidative metabolism by cytochrome P450 enzymes. This was validated via:

  • In vitro microsomal assays: Methyl-substituted analogs showed 3–5× lower clearance compared to non-methylated counterparts .
  • Molecular modeling: The bulky neopentyl group sterically hinders access to metabolic hot spots (e.g., CYP3A4 active site) .

Q. What methodologies are used to assess target binding affinity and selectivity for MPS1 inhibition?

Level: Advanced
Methodological Answer:

  • Kinase inhibition assays: Use recombinant MPS1 in ATP-competitive assays (IC50 <10 nM) with TR-FRET detection .
  • Selectivity profiling: Screen against a panel of 468 kinases (e.g., DiscoverX) to identify off-target effects (e.g., <30% inhibition at 1 μM for non-target kinases) .
  • Cellular target engagement: NanoBRET assays quantify intracellular binding to MPS1 in cancer cell lines (e.g., HCT116) .

Q. What solvent systems and catalysts optimize coupling reactions during synthesis?

Level: Basic
Methodological Answer:

  • Solvents: Dichloromethane or acetonitrile for SNAr reactions due to their polar aprotic nature .
  • Catalysts: Copper(I) bromide (5 mol%) accelerates Ullmann-type couplings for aryl-amine bonds .
  • Reaction monitoring: TLC (SiO2, DCM/MeOH 9:1) or in situ NMR tracks intermediate formation .

Q. How can structure-activity relationship (SAR) contradictions in pyrido[3,4-d]pyrimidine derivatives be resolved?

Level: Advanced
Methodological Answer:

  • Fragment-based design: Deconstruct the scaffold to isolate contributions of substituents (e.g., methoxy vs. ethoxy groups) to potency and solubility .
  • Free-energy perturbation (FEP): Computational simulations predict binding energy changes (ΔΔG) for analogs, reconciling discrepancies between in vitro and cellular data .

Q. What in vivo models validate the pharmacokinetics and efficacy of this compound?

Level: Advanced
Methodological Answer:

  • Xenograft models: Administer 10–50 mg/kg orally to nude mice bearing MPS1-dependent tumors (e.g., ovarian A2780). Measure tumor volume reduction (≥50%) and plasma exposure (AUC0–24h >10,000 ng·h/mL) .
  • Toxicokinetics: Assess liver enzyme (ALT/AST) levels and body weight changes to define therapeutic indices .

Q. How is purity analyzed for intermediates and final compounds?

Level: Basic
Methodological Answer:

  • HPLC: Reverse-phase C18 columns (ACN/water gradient) with UV detection (λ = 254 nm) confirm purity ≥95% .
  • Elemental analysis: Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.4% .

Q. What computational approaches guide the optimization of pyrido[3,4-d]pyrimidine derivatives?

Level: Advanced
Methodological Answer:

  • Docking studies (Glide/SP): Align compounds into the MPS1 ATP-binding pocket (PDB: 3EQM) to prioritize substituents with favorable interactions (e.g., hydrogen bonds with Glu603) .
  • QSAR models: Use CoMFA/CoMSIA to correlate logP and polar surface area with permeability (e.g., Caco-2 Papp >5 × 10⁻⁶ cm/s) .

Q. How can aqueous solubility challenges be addressed for this hydrophobic compound?

Level: Advanced
Methodological Answer:

  • Prodrug strategies: Introduce phosphate esters at the methoxy group, increasing solubility >100-fold in PBS (pH 7.4) .
  • Nanoparticle formulations: Encapsulate in PEGylated liposomes (size ~100 nm) to achieve 90% encapsulation efficiency and sustained release .

Eigenschaften

IUPAC Name

8-N-[(2S)-3,3-dimethylbutan-2-yl]-2-N-[2-methoxy-4-(1-methylpyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O/c1-15(24(2,3)4)28-22-21-17(9-10-25-22)12-26-23(30-21)29-19-8-7-16(11-20(19)32-6)18-13-27-31(5)14-18/h7-15H,1-6H3,(H,25,28)(H,26,29,30)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJZKALDRPVFSN-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)(C)C)NC1=NC=CC2=CN=C(N=C21)NC3=C(C=C(C=C3)C4=CN(N=C4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine
N8-[(2S)-3,3-dimethylbutan-2-yl]-N2-[2-methoxy-4-(1-methyl-1H-pyrazol-4-yl)phenyl]pyrido[3,4-d]pyrimidine-2,8-diamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.